molecular formula C10H16N2O4 B115082 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid CAS No. 140158-50-5

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid

Cat. No. B115082
M. Wt: 228.24 g/mol
InChI Key: PIXJURSCCVBKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, also known as ATPO, is a competitive antagonist at GluR1-4 (AMPA-preferring) receptors . It is a structural hybrid between the NMDA antagonist (RS)-2-amino-7-phosphonoheptanoic acid (AP7) and the AMPA/GluR5 agonist, (RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid (ATPA) .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid is C10H16N2O4. The molecular weight is 228.24 g/mol.


Physical And Chemical Properties Analysis

The compound is a solid . It is soluble in 1 M NaOH (7 mg/mL), but insoluble in DMSO and water .

Scientific Research Applications

Neuroprotective Potential in Stroke Treatment

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, as an AMPA receptor antagonist, has shown promising neuroprotective effects in the context of ischemic stroke. Studies have explored its potential in reducing cerebral injury and improving neurological outcomes. The compound's ability to mitigate excitotoxicity through AMPA receptor antagonism positions it as a potential therapeutic agent in acute stroke management (Karsy et al., 2017).

Impact on Glutamate Receptor Function

The compound's interaction with AMPA receptors, specifically the GluR2 subunit, has been a focal point of research, considering the pivotal role of ionotropic glutamate receptors like AMPA in neurological disorders such as epilepsy and depression. Understanding the nuances of this interaction could pave the way for novel therapeutic strategies, particularly in treating conditions characterized by glutamate-mediated hyperexcitation (Hanada, 2020).

Therapeutic Role in Epilepsy

The compound's relevance in epilepsy treatment, especially in reducing primary generalized tonic-clonic seizures, has been acknowledged, highlighting its pharmacological properties and tolerability. The compound's interaction with AMPA receptors presents a unique mechanism of action, distinguishing it from other antiepileptic drugs and providing a different therapeutic avenue (Rohracher et al., 2016).

Influence on Metabolites in Neurological Disorders

The compound's influence extends to metabolic pathways related to neurological conditions. The balance between neuroprotective and neurotoxic metabolites, such as those derived from tryptophan metabolism through the kynurenine pathway, is crucial. The compound's impact on these pathways might offer insights into neuroprotection and the treatment of disorders like schizophrenia and depression (Vámos et al., 2009).

Role in Modulating Neurotransmitter Receptors

The modulation of neurotransmitter receptors, notably AMPA and gamma-aminobutyric acid (GABA) receptors, by the compound underscores its therapeutic potential. This modulation is particularly relevant in enhancing the antidepressant efficacy of treatments like electroconvulsive therapy, offering a multifaceted approach to managing serious depression disorders (Chen & Min, 2014).

properties

IUPAC Name

2-amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXJURSCCVBKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930723
Record name 3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid

CAS RN

140158-50-5
Record name 2-Amino-3-[3-hydroxy-5-tert-butylisoxazol-4-yl]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140158-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amino-3-hydroxy-5-tert-butyl-4-isoxazolepropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid
Reactant of Route 2
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid
Reactant of Route 3
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid

Citations

For This Compound
38
Citations
RP Clausen, P Naur, AS Kristensen… - Journal of medicinal …, 2009 - ACS Publications
The design, synthesis, and pharmacological characterization of a highly potent and selective glutamate GluR5 agonist is reported. (S)-2-Amino-3-((RS)-3-hydroxy-8-methyl-7,8-dihydro-…
Number of citations: 24 pubs.acs.org
N Micale, M Zappalà, S Grasso, G Puja… - Journal of medicinal …, 2002 - ACS Publications
In this paper we describe the synthesis of a series of novel 2-[(4-alkylsemicarbazono)-(4-aminophenyl)-methyl]-4,5-methylenedioxyphenylacetic acid alkyl esters (10−19) carrying an …
Number of citations: 21 pubs.acs.org
H Pajouhesh, M Hosseini-Meresht, SH Pajouhesh… - Tetrahedron …, 2000 - Elsevier
The preparation of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), 1, an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) …
Number of citations: 8 www.sciencedirect.com
SB Vogensen, HS Jensen, TB Stensbøl… - Chirality, 2000 - Wiley Online Library
We have previously shown that (RS)‐2‐amino‐3‐[3‐hydroxy‐5‐(2‐methyl‐2H‐tetrazol‐5‐yl)isoxazol‐4‐yl]propionic acid (2‐Me‐Tet‐AMPA) is a selective agonist at (RS)‐2‐amino‐3‐(3…
Number of citations: 30 onlinelibrary.wiley.com
J Arnt, C Sánchez, SM Lenz, U Madsen… - European journal of …, 1995 - Elsevier
The discriminative stimulus properties of the AMPA ((RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid) receptor agonist ATPA ((RS)-2-amino-3-(3-hydroxy-5-tert-…
Number of citations: 23 www.sciencedirect.com
S Grasso, G De Sarro, A De Sarro… - Journal of medicinal …, 2000 - ACS Publications
In this paper, we describe the synthesis of a series of novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones. The anticonvulsant activity of these compounds against …
Number of citations: 268 pubs.acs.org
SPH Alexander, A Mathie… - British Journal of …, 2006 - search.proquest.com
All AMPA receptors are additionally activated by kainate (and domoate) with relatively low potency (EC50B100 mM). AMPA receptor activity is potentiated by several classes of agent …
Number of citations: 0 search.proquest.com
BW Kristensen, J Noraberg, J Zimmer - Brain research, 2001 - Elsevier
The excitotoxic profiles of (RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid (ATPA), (RS)-2-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA), kainic acid (…
Number of citations: 147 www.sciencedirect.com
B Bang-Andersen, SM Lenz, N Skjærbæk… - Journal of medicinal …, 1997 - ACS Publications
A number of 3-isoxazolol bioisosteres, 7a−i, of (S)-glutamic acid (Glu), in which the methyl group of (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA, 1) was …
Number of citations: 57 pubs.acs.org
MG Moloney - Natural product reports, 2002 - pubs.rsc.org
Covering: January 1999–December 2001. Previous review: Nat. Prod. Rep., 1999, 16, 485.Recent developments in the understanding of the molecular function of memory and other …
Number of citations: 118 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.